Mcl-1 inhibitor 3 was developed as part of a series of compounds aimed at targeting the Mcl-1 protein. It is classified as an anti-cancer agent and belongs to the category of small molecule inhibitors. The compound was synthesized through structure-based drug design, building on the foundational work of other Mcl-1 inhibitors such as UMI-59 and UMI-77, which were identified through high-throughput screening and subsequent modifications to improve binding affinity and selectivity .
The synthesis of Mcl-1 inhibitor 3 (UMI-101) involved several steps that utilized established organic chemistry techniques. Initially, the synthesis began with the preparation of key intermediates through reactions such as Suzuki coupling and other coupling methods.
The exact conditions for each reaction step, including temperature, solvent choice, and reaction times, were optimized based on previous literature and preliminary experiments .
Mcl-1 inhibitor 3 features a complex molecular structure that allows it to interact effectively with the Mcl-1 protein. The compound's structure includes an indole core with various substituents that enhance its binding affinity.
Crystallographic studies have shown that UMI-101 adopts a specific conformation that allows optimal fit within the Mcl-1 binding pocket, facilitating effective inhibition .
The chemical reactions involving Mcl-1 inhibitor 3 primarily focus on its interaction with the Mcl-1 protein and its ability to induce apoptosis in cancer cells.
This mechanism highlights the compound's potential as a therapeutic agent in overcoming resistance mechanisms in cancer cells.
Mcl-1 inhibitor 3 operates by selectively binding to the BH3-binding groove of the Mcl-1 protein. This action disrupts the anti-apoptotic function of Mcl-1, thereby promoting apoptosis in cancer cells.
Studies have demonstrated that UMI-101 exhibits significant potency against various cancer cell lines, indicating its effectiveness in promoting cell death where Mcl-1 is overexpressed .
Mcl-1 inhibitor 3 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent.
These properties are crucial for ensuring bioavailability and efficacy in vivo .
The primary application of Mcl-1 inhibitor 3 lies in cancer therapy, particularly for tumors characterized by high levels of Mcl-1 expression.
MCL-1 (myeloid cell leukemia-1) is an anti-apoptotic BCL-2 family protein critical for maintaining mitochondrial outer membrane integrity and preventing caspase-dependent apoptosis. Unlike other BCL-2 members (e.g., BCL-2, BCL-xL), MCL-1 exhibits rapid turnover due to its PEST-rich N-terminal domain and is essential for the survival of hematopoietic stem cells, lymphocytes, and progenitor cells [1] [6]. In cancer, MCL-1 is frequently amplified or overexpressed, conferring resistance to chemotherapy and targeted therapies. Its overexpression is documented in >80% of acute myeloid leukemia (AML), multiple myeloma, and triple-negative breast cancer (TNBC), where it sequesters pro-apoptotic proteins like BIM, BAK, and NOXA, thereby neutralizing mitochondrial apoptosis [1] [8] [9]. Tumor cells exploit MCL-1's short half-life to dynamically adapt to stress, making it a pivotal therapeutic target in hematological and solid malignancies [4] [8].
MCL-1 contains a conserved BH3-binding groove formed by α-helices 2–5 and 8, which creates four hydrophobic pockets (P1–P4) and a central polar anchor point (Arg263). This groove spans ≈25 Å in length and 10 Å in depth—broader and more electropositive than other BCL-2 family members—enabling high-affinity engagement with amphipathic α-helical BH3 motifs [5] [6]. The P2 and P3 pockets are particularly deep and accommodate large hydrophobic residues, while the P4 pocket near the groove's rim offers selectivity determinants. The groove's topology explains MCL-1's preferential binding to BH3 ligands like NOXA (which harbors bulky hydrophobic residues at positions i, i+4, i+7) over others like BAD [5] [9].
Table 1: Comparative Binding Affinities of MCL-1 Inhibitors
Inhibitor | Ki (nM) | IC₅₀ (Cell Viability) | Selectivity vs. BCL-2 |
---|---|---|---|
MCL-1 Inhibitor 3 | 0.061 | 19 nM (OPM-2 myeloma) | >2,000-fold |
A-1210477 | 0.45 | 2.46 μM (HL-60 leukemia) | 293-fold |
S63845 | 0.12 | 30 nM (MV4-11 AML) | >100-fold |
Data compiled from [2] [3] [7]
MCL-1 Inhibitor 3 (Ki = 0.061 nM) exploits the groove's topology through:
Table 2: Key Residues in MCL-1 Binding Groove and Their Roles
Residue | Location | Function in Inhibitor 3 Binding |
---|---|---|
Arg263 | α4 helix | Salt bridge with inhibitor's carboxylate |
Phe228 | α3 helix | Hydrophobic stacking with macrocycle |
Leu246 | α4 helix | P3 pocket hydrophobic enclosure |
Val249 | α4 helix | P3 pocket hydrophobic enclosure |
Glu258 | α4-α5 loop | Hydrogen bonding |
Data derived from crystallography and mutagenesis [5] [6]
MCL-1 Inhibitor 3 reactivates apoptosis through three interconnected mechanisms:
Table 3: Apoptotic Protein Interactions Disrupted by MCL-1 Inhibitor 3
Complex Targeted | Consequence of Disruption | Experimental Evidence |
---|---|---|
MCL-1/BAK | BAK oligomerization → cytochrome c release | 8-fold Bak activation in xenografts (30 mg/kg) [3] |
MCL-1/BIM | BIM-mediated BAX activation | Co-IP: >90% BIM displacement at 100 nM [3] |
MCL-1/NOXA | NOXA degradation → MULE recruitment | Reduced MCL-1 half-life from 30 min to <15 min [4] |
In vivo, oral administration (30–60 mg/kg) achieves tumor regression in myeloma xenografts by sustaining target occupancy >90% for 12 hours, evidenced by luminescence loss and caspase-3 cleavage [2] [3]. Unlike transcriptional inhibitors (e.g., CDK9 blockers), MCL-1 Inhibitor 3 directly engages the BH3 groove, enabling rapid apoptosis induction without upstream signaling delays [1] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8